molecular formula C22H22N2O5S B322163 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

Cat. No.: B322163
M. Wt: 426.5 g/mol
InChI Key: LNPOMRDYJURMTF-UHFFFAOYSA-N
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a chemical compound with the molecular formula C22H22N2O5S and a molecular weight of 426.48548 g/mol . This compound is known for its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-phenoxyacetamide: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical properties and reactivity.

    N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-phenylacetamide: This compound lacks the phenoxy group, which can affect its overall structure and function.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H22N2O5S/c1-2-28-20-12-8-18(9-13-20)24-30(26,27)21-14-10-17(11-15-21)23-22(25)16-29-19-6-4-3-5-7-19/h3-15,24H,2,16H2,1H3,(H,23,25)

InChI Key

LNPOMRDYJURMTF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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